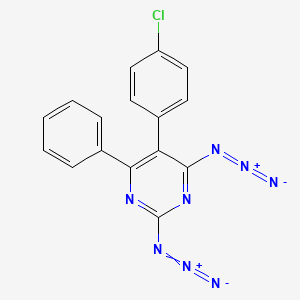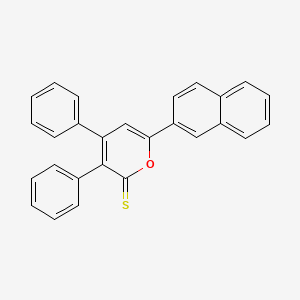
Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of both hydroxyethyl and hydroxypropyl groups attached to the nitrogen atoms of the urea molecule. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- typically involves the reaction of urea with ethylene oxide and propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction with Ethylene Oxide: Urea reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)urea.
Reaction with Propylene Oxide: The intermediate product then reacts with propylene oxide to form the final compound, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)urea.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may involve multiple steps of purification to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted urea derivatives.
科学的研究の応用
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein folding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
類似化合物との比較
Similar Compounds
N,N-bis(2-hydroxyethyl)urea: Similar structure but lacks the hydroxypropyl groups.
N,N-bis(2-hydroxypropyl)urea: Similar structure but lacks the hydroxyethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains multiple hydroxypropyl groups but different core structure.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
特性
CAS番号 |
885024-92-0 |
|---|---|
分子式 |
C11H24N2O5 |
分子量 |
264.32 g/mol |
IUPAC名 |
1,1-bis(2-hydroxyethyl)-3,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(16)7-13(8-10(2)17)11(18)12(3-5-14)4-6-15/h9-10,14-17H,3-8H2,1-2H3 |
InChIキー |
BTDCHHCTLGRQGF-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)O)C(=O)N(CCO)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
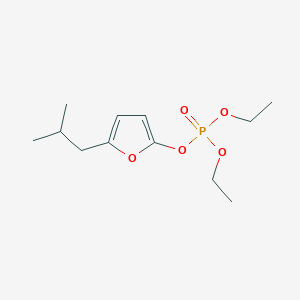
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
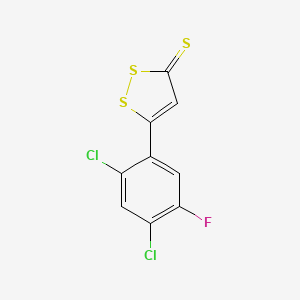
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
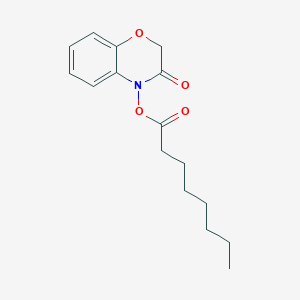
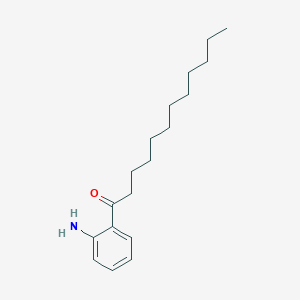
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
